1-Oxaspiro[5.5]undecan-4-amine
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Overview
Description
1-Oxaspiro[5.5]undecan-4-amine is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . This compound features a spirocyclic structure, which is characterized by a unique arrangement where two rings share a single atom. The presence of an oxygen atom in the spiro ring and an amine group at the fourth position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
The synthesis of 1-Oxaspiro[5.5]undecan-4-amine involves several steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with an amine in the presence of a catalyst can lead to the formation of the desired spiro compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
1-Oxaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, and various solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Oxaspiro[5.5]undecan-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Oxaspiro[5.5]undecan-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction mechanisms and metabolic processes, where the compound can act as an inhibitor or activator depending on its specific interactions .
Comparison with Similar Compounds
1-Oxaspiro[5.5]undecan-4-amine can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound features a nitrogen atom in the spiro ring, which can lead to different chemical and biological properties.
1,3-Dioxane derivatives: These compounds have two oxygen atoms in the ring, offering different reactivity and applications.
1,3-Dithiane derivatives:
The uniqueness of this compound lies in its specific combination of oxygen and amine functionalities within the spirocyclic framework, which imparts distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
1-oxaspiro[5.5]undecan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h9H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJGTXDGEXVCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344267-26-0 |
Source
|
Record name | 1-oxaspiro[5.5]undecan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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